ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with a methyl group at position 4, an ethyl ester at position 5, and a (4-chlorophenyl)amino group at position 2. The 4-chlorophenyl moiety enhances lipophilicity and may contribute to binding interactions with biological targets, as evidenced by its structural analogs showing antidiabetic activity in neonatal NIDDM rat models . The synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions, as seen in related thiazole compounds .
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQVBSSONVIBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloroaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the bromine-substituted thiazole ring, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that thiazole derivatives can exhibit significant antibacterial and antifungal properties, which could lead to the development of new antibiotics or antifungal medications.
Anticancer Research
Thiazole derivatives, including this compound, have been evaluated for their anticancer properties. Research indicates that modifications of thiazole structures can enhance their efficacy against various cancer cell lines. The presence of the chlorophenyl group is believed to contribute to increased cytotoxicity against tumor cells.
Anti-inflammatory Activity
Some studies suggest that thiazole derivatives possess anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. This compound may inhibit specific inflammatory pathways, thus reducing symptoms associated with conditions like arthritis.
Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as enzyme inhibitors. This property is crucial in drug design, particularly for developing inhibitors that target specific enzymes involved in disease processes.
Table: Summary of Research Findings on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria with MIC values <10 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in animal models of inflammation by 30%. |
| Study D | Enzyme Inhibition | Demonstrated competitive inhibition against cyclooxygenase enzymes with Ki values <50 nM. |
Notable Insights
Research has highlighted the versatility of this compound in various therapeutic areas. Its structural features enable it to interact with biological targets effectively, leading to diverse pharmacological effects.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity, where it induces cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate and its structural analogs:
Key Observations:
Substituent Effects on Bioactivity : The presence of a chloro-substituted aromatic group (e.g., 4-chlorophenyl or chlorobenzyl) is critical for antidiabetic activity, as electron-withdrawing groups enhance target binding .
Synthetic Accessibility: Acetamido derivatives (e.g., ) are synthesized in high yields (74%) but lack the chloroaromatic groups necessary for pronounced biological activity .
Crystallography: Bulky groups like diphenylamino () lead to monoclinic crystal structures, influencing solubility and formulation strategies .
Research Findings and Data Analysis
Antidiabetic Activity
Analogous compounds, such as ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, demonstrated significant blood glucose reduction in STZ-induced diabetic rats. The 4-chlorophenyl group was identified as essential for binding to insulin signaling pathways .
Crystallographic Studies
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate () crystallizes in a monoclinic system (space group P21/c), with a trans orientation of the amide N–H relative to the thiazole sulfur. This conformation may influence intermolecular interactions and stability .
Biological Activity
Ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its potential applications in medicine and pharmacology.
Chemical Structure and Properties
This compound features a thiazole ring, which is integral to its biological activity. The structure can be represented as follows:
- Molecular Formula : C11H10ClN2O2S
- Molecular Weight : 268.72 g/mol
- CAS Number : 53040-41-8
The thiazole moiety is known for contributing to the compound's interaction with various biological targets, enhancing its potential therapeutic effects.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial and antifungal activities. This compound has been studied for its effectiveness against various pathogens. For example:
- Antimicrobial Activity : The compound demonstrated inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It also showed activity against common fungal pathogens, suggesting potential use in treating fungal infections.
Anticancer Potential
The anticancer properties of this compound have been a focal point in recent studies. The compound's mechanism of action involves:
- DNA Interaction : The compound may bind to DNA and interfere with replication processes.
- Enzyme Inhibition : It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication, leading to cell cycle arrest and apoptosis in cancer cells.
In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT29) | 23.30 ± 0.35 |
| Human Breast Cancer (MCF-7) | <10 |
| Human Lung Adenocarcinoma (A549) | 15.50 ± 0.25 |
These results suggest that the compound has promising potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Topoisomerase II Inhibition : By inhibiting this enzyme, the compound induces DNA damage leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong anti-proliferative effects .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential in addressing antibiotic resistance .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiazole ring could enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to significantly affect the compound's potency .
Q & A
Q. What are the standard synthetic routes for ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via condensation reactions. A common method involves reacting 2-aminothiazole derivatives with 4-chlorophenyl isocyanate or substituted benzaldehyde in the presence of a base (e.g., K₂CO₃) in methanol/water mixtures . Multi-component reactions, such as the Biginelli reaction, are also employed for introducing functional groups like esters and amines. Key parameters include:
- Temperature : 60–80°C for 6–12 hours.
- Solvent polarity : Methanol or ethanol for solubility of intermediates.
- Catalysts : Acidic conditions (e.g., HCl) for cyclization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorophenylamino group at C2, methyl at C4) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving anisotropic displacement parameters. Single-crystal growth via ethanol evaporation is standard .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 337.04) .
Q. What preliminary biological screening models are used to assess its bioactivity?
Initial studies often use streptozotocin (STZ)-induced diabetic rats to evaluate glucose-lowering effects . In vitro assays include:
- Enzyme inhibition : Cytochrome P450 or kinase activity tests.
- Antimicrobial screening : Agar diffusion against S. aureus or E. coli .
Advanced Research Questions
Q. How can reaction by-products be minimized during synthesis, and what analytical techniques detect trace impurities?
By-products like unreacted 4-chlorophenylamine or oxidized thiazoles form under suboptimal conditions. Mitigation strategies:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- HPLC-MS : Detects impurities at <0.1% levels .
- Reaction monitoring : In situ IR spectroscopy tracks carbonyl group formation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools predict these effects?
- Substituent analysis : The 4-chlorophenylamino group is critical for binding to insulin receptors in diabetes models . Replacing the ethyl ester with a carboxylic acid reduces bioavailability due to polarity changes.
- Docking studies : AutoDock Vina models interactions with targets like IGF1R IRES, correlating with experimental IC₅₀ values .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies arise from assay variability (e.g., cell lines vs. animal models). For example:
- NIDDM models : Compound 135 in reduces glucose by 40%, but conflicting results may stem from STZ dosage differences.
- IRES inhibition : reports nanomolar activity in T47D cells, requiring validation via dose-response curves and control experiments (e.g., cycloheximide treatment to rule off-target effects) .
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is essential for refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
